molecular formula C8H14F3N B3285270 N-methyl-4-(trifluoromethyl)cyclohexan-1-amine CAS No. 800386-37-2

N-methyl-4-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B3285270
CAS No.: 800386-37-2
M. Wt: 181.2 g/mol
InChI Key: QUUODNYZDCDMHQ-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethyl)cyclohexan-1-amine: is a chemical compound with the molecular formula C8H14F3N. It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further substituted with a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) under specific reaction conditions, including the presence of a radical initiator and appropriate solvents.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity. The exact industrial methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-methyl-4-(trifluoromethyl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity of drug molecules, making this compound a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for fluorinated compounds .

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.

    Trifluoromethylpiperazine: A compound used in pharmaceutical research.

Uniqueness: N-methyl-4-(trifluoromethyl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

N-methyl-4-(trifluoromethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h6-7,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUODNYZDCDMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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